rac-(3R,4S)-1-benzyl-4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride, trans

Description

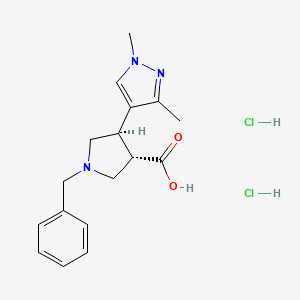

rac-(3R,4S)-1-benzyl-4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride, trans, is a synthetic compound known for its diverse applications in various fields of scientific research. With a complex structure featuring a pyrrolidine ring and a pyrazolyl group, this compound possesses intriguing chemical properties that make it a valuable subject of study in chemistry, biology, and medicine.

Properties

IUPAC Name |

(3S,4R)-1-benzyl-4-(1,3-dimethylpyrazol-4-yl)pyrrolidine-3-carboxylic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2.2ClH/c1-12-14(9-19(2)18-12)15-10-20(11-16(15)17(21)22)8-13-6-4-3-5-7-13;;/h3-7,9,15-16H,8,10-11H2,1-2H3,(H,21,22);2*1H/t15-,16+;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVHPLNWEGXKBO-SLAHTUFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C2CN(CC2C(=O)O)CC3=CC=CC=C3)C.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C=C1[C@@H]2CN(C[C@H]2C(=O)O)CC3=CC=CC=C3)C.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-1-benzyl-4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride, trans, typically involves several steps, starting from readily available precursors. A common synthetic route includes:

Step 1: : Formation of the pyrrolidine ring through a condensation reaction.

Step 2: : Introduction of the benzyl group via nucleophilic substitution.

Step 3: : Coupling of the pyrazolyl group using palladium-catalyzed cross-coupling reactions.

Step 4: : Conversion of the intermediate to the dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, large-scale production of this compound might employ optimized conditions and catalysts to improve yield and purity. Continuous flow chemistry and advanced purification techniques, such as high-performance liquid chromatography, could be used to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazolyl and pyrrolidine rings, leading to various oxidized derivatives.

Reduction: : Reduction reactions might target the carboxylic acid group, converting it into corresponding alcohol or alkane.

Substitution: : Nucleophilic and electrophilic substitution reactions are common, especially at the benzyl and pyrazolyl moieties.

Common Reagents and Conditions

Oxidation: : Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: : Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.

Substitution: : Reagents such as alkyl halides, acyl chlorides, or electrophiles in appropriate solvents and temperatures.

Major Products

Major products formed from these reactions depend on the conditions used and the specific functional groups targeted. Oxidation and reduction reactions typically yield corresponding oxidized or reduced species, while substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

rac-(3R,4S)-1-benzyl-4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride, trans, is used in various fields of scientific research:

Chemistry: : The compound is studied for its unique chemical reactivity and potential as a building block for synthesizing more complex molecules.

Biology: : Its interactions with biological macromolecules are of interest, particularly in the study of enzyme inhibition and receptor binding.

Medicine: : The compound’s potential therapeutic effects are explored, especially in the development of new drugs targeting specific pathways or receptors.

Industry: : It finds applications in material science, particularly in the design of new polymers and advanced materials.

Mechanism of Action

The mechanism by which rac-(3R,4S)-1-benzyl-4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride, trans, exerts its effects is complex and involves multiple molecular targets and pathways. Its activity often depends on the interaction with specific enzymes or receptors, where it can act as an inhibitor or activator, modulating biological processes.

Comparison with Similar Compounds

Comparing rac-(3R,4S)-1-benzyl-4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride, trans, with similar compounds highlights its unique structural features and reactivity. Some similar compounds include:

rac-(3R,4S)-1-benzyl-4-(1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride

rac-(3R,4S)-1-benzyl-4-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride

These compounds share structural similarities but differ in their substitution patterns, which can lead to variations in their chemical behavior and biological activity.

This detailed overview provides a comprehensive understanding of rac-(3R,4S)-1-benzyl-4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride, trans, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds. What next?

Biological Activity

The compound rac-(3R,4S)-1-benzyl-4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride is a derivative of pyrrolidine and pyrazole, two structural motifs known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C16H21Cl2N3O2

- Molecular Weight : 358.3 g/mol

- CAS Number : 2044705-72-6

The biological activity of rac-(3R,4S)-1-benzyl-4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride is primarily attributed to its interaction with various cellular pathways. Research indicates that compounds with similar structures can modulate autophagy and inhibit the mTORC1 pathway, which plays a crucial role in cell growth and proliferation.

-

Autophagy Modulation :

- Compounds related to this structure have been shown to increase basal autophagy levels while disrupting autophagic flux under nutrient starvation conditions. This mechanism may enhance the compound's anticancer properties by targeting cancer cells that rely on autophagy for survival in a nutrient-poor environment .

- mTORC1 Inhibition :

Pharmacological Effects

Research has demonstrated that rac-(3R,4S)-1-benzyl-4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride exhibits several pharmacological effects:

- Antiproliferative Activity : Preliminary studies indicate that this compound shows submicromolar antiproliferative activity against various cancer cell lines.

| Cell Line | IC50 (µM) | Effect on mTORC1 |

|---|---|---|

| MIA PaCa-2 | <0.5 | Reduced activity |

| HeLa | <0.7 | Reduced activity |

| A549 | <0.6 | Reduced activity |

Case Studies

A study investigated the effects of similar compounds on cancer cells, revealing that they significantly reduced mTORC1 reactivation after nutrient deprivation. This led to an accumulation of LC3-II protein, indicating impaired autophagic flux .

Q & A

Q. What are the recommended methodologies for synthesizing this compound, and how can intermediates be validated?

Synthesis typically involves multi-step routes, such as:

- Benzylation of the pyrrolidine core.

- Substitution at the 4-position with a 1,3-dimethylpyrazole group.

- Carboxylic acid formation followed by dihydrochloride salt preparation. Key validation steps:

- Intermediate purity : Use HPLC with UV detection (λ = 210–254 nm) to confirm >95% purity.

- Functional group verification : FT-IR spectroscopy (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and H/C NMR for stereochemical confirmation .

Q. How should researchers characterize the stereochemistry and crystalline structure of this compound?

- X-ray crystallography : Use SHELXL (via SHELX suite) for refinement of single-crystal data to resolve rac and trans configurations .

- Chiral HPLC : Employ a Chiralpak® IA column with hexane:isopropanol (90:10) to separate enantiomers and confirm racemic nature.

- Polarimetry : Measure optical rotation (if applicable) to detect deviations from racemic composition .

Q. What are critical safety considerations during handling and storage?

- Handling : Use inert atmosphere (N₂/Ar) for moisture-sensitive steps (e.g., benzylation).

- Storage : Store at –20°C in amber vials with desiccants to prevent hydrolysis of the dihydrochloride salt.

- Safety Data : Refer to SDS guidelines for cyanophenyl-containing analogs (e.g., teratogenicity risks in structurally similar compounds) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for scale-up synthesis?

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT with Gaussian 16) to model transition states and predict optimal conditions (solvent, temperature) for pyrazole substitution.

- High-Throughput Screening : Apply ICReDD’s computational-experimental pipeline to test 100+ condition permutations (e.g., catalysts, stoichiometry) in silico before lab validation .

- Machine Learning : Train models on existing pyrrolidine synthesis data to predict yield bottlenecks (e.g., steric hindrance at the 4-position) .

Q. How to resolve contradictions between experimental and computational data in stereochemical assignments?

- Case Example : If NMR-derived coupling constants () conflict with DFT-predicted dihedral angles:

Re-examine crystal packing effects via Hirshfeld surface analysis (CrystalExplorer).

Validate using H-H NOESY to confirm spatial proximity of benzyl and pyrazole groups .

Cross-check with variable-temperature NMR to rule out dynamic effects .

Q. What strategies are effective for separating diastereomers or enantiomers during purification?

- Chiral Resolution : Use dynamic kinetic resolution with a palladium catalyst to bias racemization during crystallization.

- Counterion Screening : Test dihydrochloride vs. ditosylate salts for differential solubility in ethanol/water mixtures.

- Chromatography : Optimize flash column conditions (e.g., SiO₂ with EtOAc:MeOH:NH₄OH) for baseline separation .

Q. How to design stability studies under varying pH and temperature for formulation development?

- Forced Degradation : Expose the compound to:

- Acidic (0.1M HCl, 40°C) and basic (0.1M NaOH, 40°C) conditions.

- Oxidative stress (3% H₂O₂).

- Analytical Monitoring : Use UPLC-MS to identify degradation products (e.g., decarboxylation or pyrazole demethylation).

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C from accelerated stability data (40–60°C) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.